N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with the benzo[d][1,3]dioxol-5-yl group were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it has been reported that similar compounds can undergo reactions such as C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, stability, and reactivity could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group .Scientific Research Applications
Herbicidal Activity
One of the applications involves the design and synthesis of compounds with potential herbicidal activity. For instance, pyrazole benzophenone derivatives, which share structural similarities with the compound , have been explored for their efficacy against various weeds. These compounds have shown promising results, displaying good herbicidal activity at certain dosages, suggesting a potential for the development of new herbicides targeting specific plant enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (Ying Fu et al., 2017).
Metal-Organic Frameworks (MOFs)
Another research area involves the use of certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing. These frameworks have been synthesized and found to be selectively sensitive to benzaldehyde-based derivatives, showcasing their potential as fluorescence sensors for chemical detection (B. Shi et al., 2015).
Synthetic Methodologies
Research also extends to synthetic methodologies where compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide have been utilized as effective ligands in copper-catalyzed coupling reactions. These methodologies enable the coupling of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes. This highlights the compound's role in the development of new synthetic routes and its utility in organic synthesis (Ying Chen et al., 2023).
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXUTDIMFOOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.